Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate)
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Overview
Description
Dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] is a complex chemical compound with the molecular formula C10H16Li2N2Na2O8. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of lithium and sodium ions. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] is carried out in large-scale reactors under stringent quality control measures. The process involves the use of high-purity reagents and solvents to ensure the consistency and purity of the final product. The production facilities are equipped with advanced technologies to monitor and control the reaction parameters, ensuring the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
Dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] undergoes various chemical reactions, including:
Complexation Reactions: The compound forms stable complexes with metal ions, which are used in various applications.
Substitution Reactions: The carboxylate groups can undergo substitution reactions with other functional groups.
Redox Reactions: The compound can participate in redox reactions, where it acts as a reducing or oxidizing agent.
Common Reagents and Conditions
Common reagents used in the reactions of dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] include metal salts, acids, and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] depend on the specific reaction conditions and reagents used. For example, complexation reactions with metal ions result in the formation of stable metal complexes, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
Dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various chemical reactions and processes.
Biology: Employed in biochemical assays and studies to investigate metal ion interactions and their effects on biological systems.
Medicine: Utilized in diagnostic and therapeutic applications, particularly in the development of metal-based drugs and imaging agents.
Industry: Applied in industrial processes, such as water treatment and metal extraction, due to its ability to bind and remove metal ions from solutions.
Mechanism of Action
The mechanism of action of dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] involves its ability to form stable complexes with metal ions. The compound’s carboxylate groups coordinate with metal ions, forming strong bonds that stabilize the metal ion in solution. This complexation process is essential for its various applications, as it allows for the selective binding and removal of metal ions from different environments.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A chelating agent with a simpler structure and lower metal-binding capacity compared to EDTA and DTPA.
Uniqueness
Dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] is unique due to its specific combination of lithium and sodium ions, which enhances its stability and metal-binding capacity. This makes it particularly valuable in applications where high stability and strong metal binding are required.
Properties
CAS No. |
71486-52-7 |
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Molecular Formula |
C10H16Li2N2Na2O8+4 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
dilithium;disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.2Li.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1 |
InChI Key |
FPPCNUBDGPTLOJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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